Dimethylsilyl isocyanate
CAS No.: 100238-69-5
Cat. No.: VC7930858
Molecular Formula: C3H6NOSi
Molecular Weight: 100.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100238-69-5 |
|---|---|
| Molecular Formula | C3H6NOSi |
| Molecular Weight | 100.17 g/mol |
| Standard InChI | InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3 |
| Standard InChI Key | KSRZVSIEWYZEQQ-UHFFFAOYSA-N |
| SMILES | C[Si](C)N=C=O |
| Canonical SMILES | C[Si](C)N=C=O |
Introduction
Chemical Identity and Basic Properties
Dimethylsilyl isocyanate (CH₃)₂SiHNCO is a silicon-containing isocyanate with the following attributes:
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Molecular Formula: C₃H₇NOSi
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Molar Mass: 117.18 g/mol
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CAS Registry Number: 18297-64-8
The molecule features a pseudolinear geometry, with the isocyanate group (-NCO) bonded to a dimethylsilyl moiety (-Si(CH₃)₂H). Its reactivity stems from the electrophilic isocyanate group and the silicon center’s capacity for nucleophilic substitution .
Synthesis and Production Pathways
DSI is typically synthesized via two primary routes:
Direct Silylation of Isocyanic Acid
Reaction of chlorodimethylsilane with silver isocyanate:
This method yields high-purity DSI but requires stringent anhydrous conditions .
Transsilylation Reactions
Exchange reactions between trimethylsilyl isocyanate and dimethylsilane diol:
This approach is scalable but may produce mixed siloxane byproducts .
Molecular Structure and Spectroscopic Data
Gas-Phase Electron Diffraction Analysis
Key bond lengths and angles from :
| Parameter | Value (pm/degrees) |
|---|---|
| Si–N bond length | 171.9 ± 0.5 |
| N–C bond length | 121.8 ± 0.4 |
| C–O bond length | 115.5 ± 0.4 |
| Si–N–C bond angle | 153.5 ± 1.3 |
The pseudolinear Si–N–C–O backbone facilitates conjugation, enhancing thermal stability compared to alkyl isocyanates .
Vibrational Spectroscopy
Low-frequency Raman studies ( ) identified characteristic modes:
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Si–H stretch: 2,160 cm⁻¹ (weak intensity)
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NCO antisymmetric stretch: 1,320 cm⁻¹
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Si–N–C bend: 430 cm⁻¹ (anharmonic, large amplitude)
Chemical Reactivity and Applications
Nucleophilic Additions
DSI reacts with amines, alcohols, and hydrazines to form silicon-functionalized ureas and carbamates:
These products serve as precursors for heat-resistant polymers and adhesion promoters .
Polymer Chemistry
In patent EP4026867B1 , DSI is copolymerized with diols to create polyamide-imide resins for high-temperature coatings:
These materials exhibit glass transition temperatures exceeding 250°C.
Surface Modification
DSI-treated silica gels (patent EP1422522A1 ) enhance chromatographic column stability:
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Surface coverage: 2.8 μmol/m²
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Thermal stability: Stable to 400°C
Recent Advances (2020–2025)
Catalytic Asymmetric Reactions
Chiral DSI derivatives enable enantioselective synthesis of β-lactams :
\text{DSI} + \text{CH₂=CHCOCl} \xrightarrow{\text{Cu(I) catalyst}} \text{β-lactam (85% ee)}- mass of a compound required to prepare a solution of known volume and concentration
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